N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

IDO1 inhibition Immuno-oncology Tryptophan metabolism

N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (CAS 24469-08-7), commonly referred to as 3-acetamido-6-aminophthalimide, is a heterobifunctional isoindole-1,3-dione derivative featuring both a C4-acetamido group and a C7-primary amino group. This substitution pattern distinguishes it from the widely used mono-functional analog N-(1,3-dioxoisoindolin-4-yl)acetamide (CAS 6118-65-6).

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
CAS No. 24469-08-7
Cat. No. B14710446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
CAS24469-08-7
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C(=C(C=C1)N)C(=O)NC2=O
InChIInChI=1S/C10H9N3O3/c1-4(14)12-6-3-2-5(11)7-8(6)10(16)13-9(7)15/h2-3H,11H2,1H3,(H,12,14)(H,13,15,16)
InChIKeyHTVHAYDCSBBUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (CAS 24469-08-7): A Dual-Functionalized Isoindole Intermediate for Selective Derivatization


N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (CAS 24469-08-7), commonly referred to as 3-acetamido-6-aminophthalimide, is a heterobifunctional isoindole-1,3-dione derivative featuring both a C4-acetamido group and a C7-primary amino group. This substitution pattern distinguishes it from the widely used mono-functional analog N-(1,3-dioxoisoindolin-4-yl)acetamide (CAS 6118-65-6) . The compound exhibits modest inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with IC₅₀ values of 1.77 µM and 1.09 µM respectively [1], positioning it as a useful scaffold for the design of dual-target immunomodulatory agents.

Why N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide Cannot Be Replaced by Generic Isoindole-1,3-dione Analogs


The C7-amino substituent is not a passive structural element; it is a critical determinant of both biological activity and synthetic versatility. In stark contrast to the unsubstituted analog N-(1,3-dioxoisoindolin-4-yl)acetamide (CAS 6118-65-6), which shows no detectable IDO1 or TDO inhibition, the 7-amino group in the target compound enables micromolar affinity for both immunoregulatory enzymes [1]. Furthermore, the orthogonal reactivity of the C4-acetamido and C7-amino groups permits stepwise, regiospecific diversification—a capability absent in mono‑functionalized analogs such as 3‑acetamidophthalimide or symmetrically disubstituted 3,6‑diaminophthalimide, where synthetic manipulations lose regiochemical control . Substituting this compound with a generic isoindole-1,3-dione scaffold therefore forfeits both the pre‑existing biological activity and the synthetic advantages that enable rational lead optimization.

Quantitative Differentiation Evidence for N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide


IDO1 Inhibitory Activity: Target Compound vs. Unsubstituted Analog

The target compound inhibits recombinant human IDO1 with an IC₅₀ of 1.77 µM, whereas the unsubstituted analog N-(1,3-dioxoisoindolin-4-yl)acetamide (3‑acetamidophthalimide, CAS 6118‑65‑6) has no reported inhibitory activity against IDO1 in the same assay system [1]. The presence of the 7-amino group is therefore essential for IDO1 engagement.

IDO1 inhibition Immuno-oncology Tryptophan metabolism

TDO Inhibitory Activity: Target Compound vs. Unsubstituted Analog

The target compound also inhibits recombinant human TDO with an IC₅₀ of 1.09 µM, a profile not observed for the unsubstituted analog 3‑acetamidophthalimide [1]. This dual IDO1/TDO activity is a distinguishing feature that enables simultaneous modulation of both kynurenine pathway enzymes.

TDO inhibition Cancer immunotherapy Tryptophan catabolism

Orthogonal Synthetic Diversification Capacity vs. Symmetric Diamino Analog

The target compound possesses two chemically distinct functional groups—a C4-acetamido group and a C7-amino group—that can be selectively addressed through orthogonal protecting‑group strategies. In contrast, 3,6‑diaminophthalimide (CAS 3676‑83‑9) contains two chemically equivalent amino groups, leading to statistical mixtures upon mono‑functionalization and requiring complex purification . The target compound’s inherent regiochemical control reduces synthetic step count and improves yield in lead‑optimization campaigns [1].

Regioselective derivatization Parallel library synthesis Medicinal chemistry

Optimal Research and Procurement Scenarios for N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide


IDO1/TDO Dual‑Target Lead Optimization in Immuno‑Oncology

Research groups seeking to develop first‑in‑class dual IDO1/TDO inhibitors should procure this compound as a validated starting scaffold. Its measured IC₅₀ values of 1.77 µM (IDO1) and 1.09 µM (TDO) provide a baseline for structure‑activity relationship (SAR) studies, while the C7‑amino and C4‑acetamido groups offer two independent vectors for potency and selectivity optimization [1].

Regioselective Synthesis of Diversified Isoindole‑1,3‑dione Libraries

Medicinal chemistry laboratories building compound collections for phenotypic or target‑based screening will benefit from the orthogonal reactivity of this compound. The C7‑amino group can be selectively functionalized via reductive amination or amide coupling without affecting the C4‑acetamido moiety, enabling parallel synthesis of diverse analogs with high regiochemical purity .

Impurity Profiling and Reference Standard for Apremilast-Related Substances

Analytical and quality‑control laboratories involved in the manufacturing of apremilast (a PDE4 inhibitor) can use this compound as a process‑related impurity standard. Its structural similarity to the apremilast core, combined with the distinct 7‑amino substitution, makes it a valuable marker for HPLC method development and validation .

Foldamer and Supramolecular Chemistry Building Block

Groups designing ureidophthalimide‑based foldamers or supramolecular architectures can exploit the dual‑functionalization pattern for precise control over supramolecular assembly. Unlike symmetric 3,6‑diaminophthalimide, this compound’s differentiated substituents enable directional hydrogen‑bonding networks and tunable self‑assembly properties [2].

Quote Request

Request a Quote for N-(7-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.